![molecular formula C28H23N7O3S B605563 AR-C118925XX CAS No. 216657-60-2](/img/structure/B605563.png)
AR-C118925XX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AR-C118925XX is a selective P2Y2 receptor antagonist . It inhibits ATP-induced IL-6 production and phosphorylation of p38 . AR-C118925XX also inhibits Bleomycin-induced dermal fibrosis in mice and ATP-induced tumor growth .
Molecular Structure Analysis
The molecular weight of AR-C118925XX is 537.59 . Its chemical formula is C28H23N7O3S . The SMILES representation isO=C (C1=CC=C (CN2C=C (C3C4=CC=C (C)C=C4C=CC5=CC (C)=CC=C53)C (NC2=O)=S)O1)NC6=NN=NN6
. Physical And Chemical Properties Analysis
AR-C118925XX is a solid substance with a light yellow to yellow color . It has a high solubility in DMSO: 100 mg/mL (186.02 mM) .Wissenschaftliche Forschungsanwendungen
Respiratory Diseases
AR-C118925XX: has been shown to inhibit ATP-γS-induced mucin secretion in bronchial epithelial cells . This suggests its potential application in treating respiratory conditions characterized by excessive mucin secretion, such as chronic obstructive pulmonary disease (COPD) and asthma .
Inflammatory Diseases
Due to its selective antagonism of the P2Y2 receptor, AR-C118925XX could be used to modulate inflammatory responses . It may help in the treatment of inflammatory diseases by reducing the recruitment of immune cells to sites of inflammation.
Fibrotic Diseases
AR-C118925XX: might play a role in the treatment of fibrotic diseases. P2Y2 receptors are involved in the process of fibrosis, and their inhibition could potentially reduce tissue scarring and fibrosis .
Renal Diseases
The P2Y2 receptor is implicated in various renal functionsAR-C118925XX , by antagonizing this receptor, could be used to study kidney diseases and could have therapeutic applications in conditions like acute kidney injury or chronic kidney disease .
Cancer Research
AR-C118925XX: could be utilized in cancer research to understand the role of P2Y2 receptors in tumor progression and metastasis. Its application could lead to new therapeutic strategies for cancer treatment .
Pathogenic Infections
The P2Y2 receptor plays a role in the body’s response to pathogenic infectionsAR-C118925XX could be used to investigate the receptor’s function in infectious diseases and could contribute to the development of new anti-infective drugs .
Drug Discovery and Development
AR-C118925XX: can serve as a tool in drug discovery and development. By understanding the P2Y2 receptor’s role in various diseases, it can aid in the design of new drugs that target this receptor .
Cardiovascular Diseases
While not directly mentioned in the search results, the involvement of purinergic receptors in cardiovascular function suggests that AR-C118925XX could be used to study cardiovascular diseases, especially those related to endothelial function and thrombosis .
Wirkmechanismus
Target of Action
AR-C118925XX is a potent, selective, competitive, and reversible antagonist of the P2Y2 receptor . The P2Y2 receptor is a G-protein coupled receptor that is activated by ATP and UTP, and plays a significant role in various physiological processes.
Mode of Action
AR-C118925XX interacts with the P2Y2 receptor in a competitive manner, meaning it competes with ATP and UTP for binding to the receptor . By binding to the receptor, AR-C118925XX prevents ATP and UTP from activating the receptor, thereby inhibiting the downstream effects of P2Y2 receptor activation .
Biochemical Pathways
The P2Y2 receptor is involved in a variety of biochemical pathways. One key pathway is the regulation of mucin secretion in bronchial epithelial cells . By inhibiting the P2Y2 receptor, AR-C118925XX can reduce ATP-induced mucin secretion .
Pharmacokinetics
The compound is soluble in dmso, which suggests it may have good bioavailability .
Result of Action
The primary molecular effect of AR-C118925XX is the inhibition of ATP-induced mucin secretion in bronchial epithelial cells . This suggests that AR-C118925XX could potentially be used to treat conditions characterized by excessive mucin secretion.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N7O3S/c1-15-3-8-20-17(11-15)5-6-18-12-16(2)4-9-21(18)24(20)22-14-35(28(37)30-26(22)39)13-19-7-10-23(38-19)25(36)29-27-31-33-34-32-27/h3-12,14,24H,13H2,1-2H3,(H,30,37,39)(H2,29,31,32,33,34,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKNPGQAFNALOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C3=C(C=C2)C=C(C=C3)C)C4=CN(C(=O)NC4=S)CC5=CC=C(O5)C(=O)NC6=NNN=N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AR-C118925XX |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.